![molecular formula C15H14O2 B2566855 9-(Methoxymethyl)-9H-fluoren-9-ol CAS No. 1951439-83-0](/img/structure/B2566855.png)
9-(Methoxymethyl)-9H-fluoren-9-ol
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Description
“9-(Methoxymethyl)-9H-fluoren-9-ol” is a chemical compound with the molecular formula C17H18O2 . It is also known by its IUPAC name "9,9-Bis(methoxymethyl)-9H-fluorene" .
Synthesis Analysis
The synthesis of “this compound” involves several steps . The first step involves the reaction of fluorene with potassium ethanol and ether, followed by the addition of ethyl formate . The second step involves the reaction of the crude product from the first step with sodium boron ammoniate . The final step involves the reaction of 9,9-fluorene dimethyl alcohol with trimethyl phosphonate and ferrous trifluoromesylate .
Molecular Structure Analysis
The molecular structure of “this compound” is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .
Physical And Chemical Properties Analysis
“this compound” is a solid at 20 degrees Celsius . It has a molecular weight of 254.33 .
Scientific Research Applications
Organic Synthesis and Chemical Reactivity
Studies have demonstrated the role of substituted fluorenyl compounds in exploring intramolecular reactions and photolysis processes. For example, research on substituted fluorenyl cations shows their transformation under specific conditions, offering insights into intramolecular hydride migration and the reactivity of fluorenyl carbocations. Such studies are crucial for understanding reaction mechanisms in organic synthesis (Mladenova et al., 2001).
Material Science and Polymer Chemistry
Fluorene derivatives are pivotal in material science, particularly in the synthesis of polymers and fluorescent materials. The development of blue emissive functionalized fluorene derivatives showcases their potential in creating materials with specific optical properties, which is beneficial for applications in light-emitting devices (Athira et al., 2020). Another study highlighted the synthesis of polyfluorenes without monoalkylfluorene defects, indicating improvements in the performance of polymeric light-emitting devices (Cho et al., 2007).
Advanced Applications in Fluorescence and Sensing
The synthesis of compounds like 9-(2,6-bis(methoxymethyl)phenyl) borafluorene (BMMP-BF) and its unique optical characterization highlight the advanced applications of fluorene derivatives in sensing and fluorescence. These compounds exhibit high Stokes shift fluorescence, making them suitable for applications requiring high sensitivity and specificity in fluorescence-based sensing (Cassidy et al., 2018).
Pharmacological Research
While excluding direct applications in drug use and side effects, it's worth noting that fluorene derivatives have been explored for their potential in pharmacological research. For instance, new compounds isolated from natural sources, such as Dendrobium chrysotoxum, have been studied for their cytotoxic properties, indicating the broader significance of fluorene derivatives in the search for new therapeutic agents (Chen et al., 2008).
properties
IUPAC Name |
9-(methoxymethyl)fluoren-9-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-17-10-15(16)13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-9,16H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQFWBUCFFWTOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(C2=CC=CC=C2C3=CC=CC=C31)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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